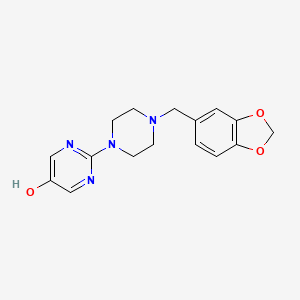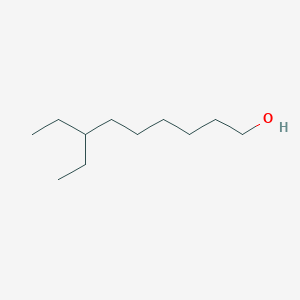
7-Ethyl-1-nonanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-1-nonanol is an organic compound belonging to the family of alcohols. It is characterized by a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the seventh carbon position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
7-Ethyl-1-nonanol can be synthesized through several methods. One common approach involves the hydroformylation of octenes, followed by hydrogenation. This process typically requires catalysts such as rhodium or cobalt complexes and operates under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the dimerization of butenes to form octenes, which are then subjected to hydroformylation and hydrogenation. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
7-Ethyl-1-nonanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alkanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
7-Ethyl-1-nonanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of surfactants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 7-Ethyl-1-nonanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to modify the properties of cell membranes and proteins .
類似化合物との比較
Similar Compounds
1-Nonanol: A primary alcohol with a similar structure but without the ethyl substituent.
2-Ethyl-1-hexanol: Another alcohol with a shorter carbon chain and an ethyl substituent at the second position.
Uniqueness
7-Ethyl-1-nonanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and ethyl substituent contribute to its hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
特性
分子式 |
C11H24O |
|---|---|
分子量 |
172.31 g/mol |
IUPAC名 |
7-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-11(4-2)9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3 |
InChIキー |
JNZFLHPHQULXRX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


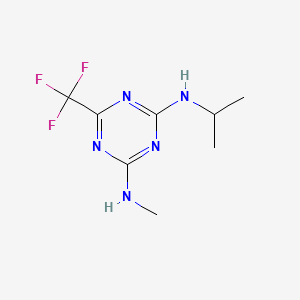
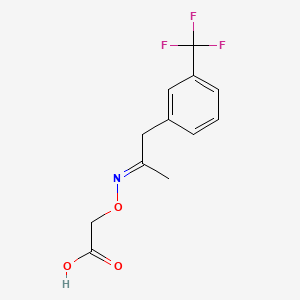

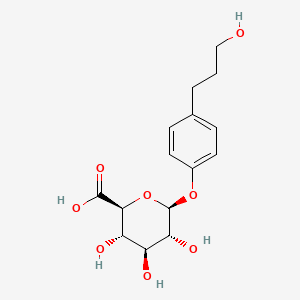

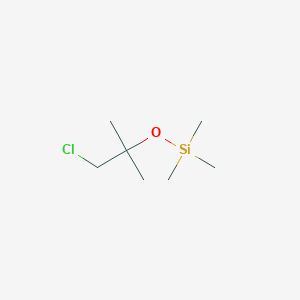
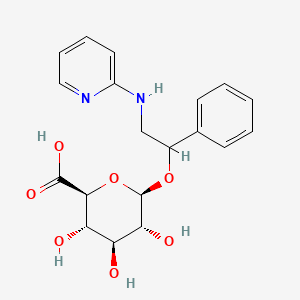
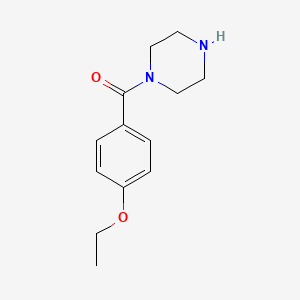
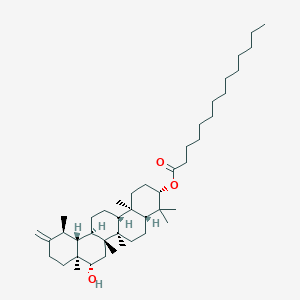
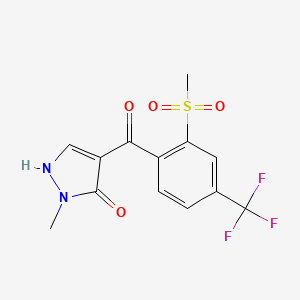
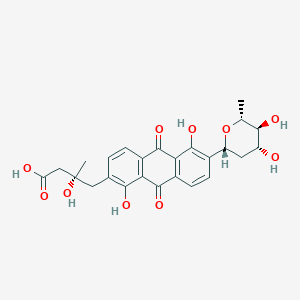
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
